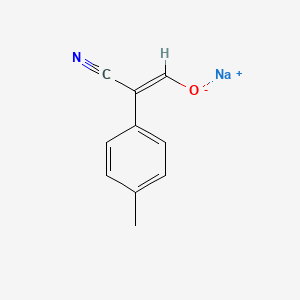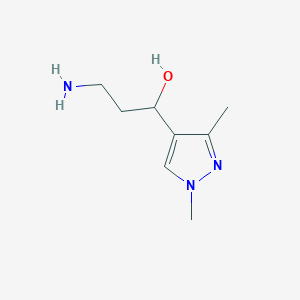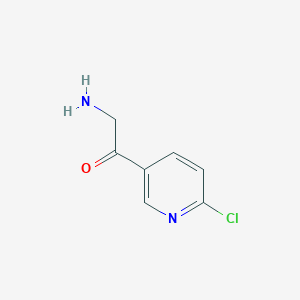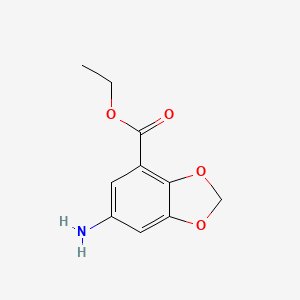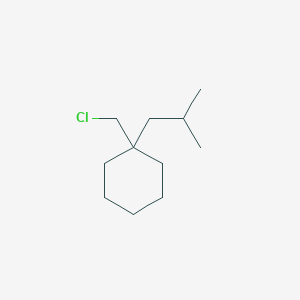
1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a chloromethyl group and a 2-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane can be achieved through several methods:
Alkylation of Cyclohexane: Cyclohexane can be alkylated with 2-methylpropyl chloride in the presence of a strong base such as sodium hydride.
Chloromethylation: The resulting 1-(2-methylpropyl)cyclohexane can then be subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or sodium alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 1-(Aminomethyl)-1-(2-methylpropyl)cyclohexane, 1-(Hydroxymethyl)-1-(2-methylpropyl)cyclohexane, etc.
Oxidation: Formation of 1-(2-methylpropyl)cyclohexanone or 1-(2-methylpropyl)cyclohexanoic acid.
Reduction: Formation of 1-(Methyl)-1-(2-methylpropyl)cyclohexane.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Could be explored for the development of pharmaceuticals.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane would depend on its specific application. For example, in a substitution reaction, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The molecular targets and pathways would vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)cyclohexane: Lacks the 2-methylpropyl group.
1-(2-Methylpropyl)cyclohexane: Lacks the chloromethyl group.
1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane: Similar structure but with a bromomethyl group instead of chloromethyl.
Propiedades
Fórmula molecular |
C11H21Cl |
|---|---|
Peso molecular |
188.74 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-(2-methylpropyl)cyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-10(2)8-11(9-12)6-4-3-5-7-11/h10H,3-9H2,1-2H3 |
Clave InChI |
ZCKKZDZVGJUTLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(CCCCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-chloro-6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186896.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methoxyethan-1-one](/img/structure/B13186900.png)
![(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol](/img/structure/B13186901.png)
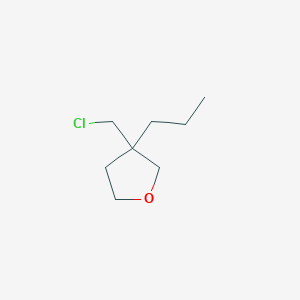
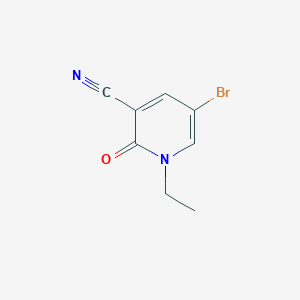
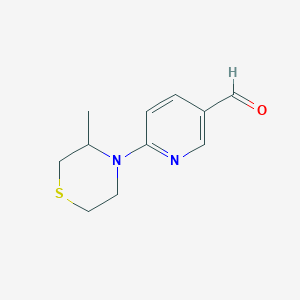
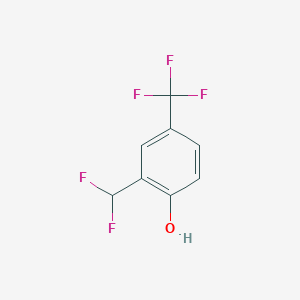

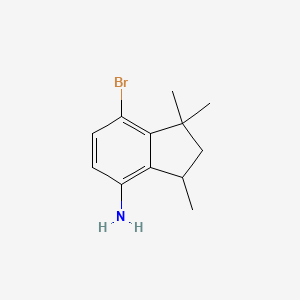
amine](/img/structure/B13186946.png)
